Cas no 929504-89-2 (N-3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-ylpyridine-3-carboxamide)
N-3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-ylpyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-3-carboxamide
- 3-Pyridinecarboxamide, N-[3-methyl-2-(4-methylbenzoyl)-6-benzofuranyl]-
- N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-6-yl}pyridine-3-carboxamide
- F2210-0094
- 929504-89-2
- N-(3-methyl-2-(4-methylbenzoyl)benzofuran-6-yl)nicotinamide
- AKOS001956467
- N-3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-ylpyridine-3-carboxamide
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- Inchi: 1S/C23H18N2O3/c1-14-5-7-16(8-6-14)21(26)22-15(2)19-10-9-18(12-20(19)28-22)25-23(27)17-4-3-11-24-13-17/h3-13H,1-2H3,(H,25,27)
- InChI Key: PUSWMMAFFIDMBQ-UHFFFAOYSA-N
- SMILES: C1=NC=CC=C1C(NC1C=C2OC(C(=O)C3=CC=C(C)C=C3)=C(C)C2=CC=1)=O
Computed Properties
- Exact Mass: 370.13174244g/mol
- Monoisotopic Mass: 370.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 572
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 72.2Ų
N-3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-ylpyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2210-0094-1mg |
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-3-carboxamide |
929504-89-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-ylpyridine-3-carboxamide Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on N-3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-ylpyridine-3-carboxamide
N-3-Methyl-2-(4-Methylbenzoyl)-1-Benzofuran-6-ylpyridine-3-Carboxamide: A Comprehensive Overview
CAS No. 929504-89-2 refers to a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biotechnological research. The compound, named N-3-Methyl-2-(4-Methylbenzoyl)-1-Benzofuran-6-ylpyridine-3-Carboxamide, is a intricate structure combining elements from aromatic chemistry and peptide-based design.
This compound has been studied extensively for its potential applications in drug discovery and molecular biology. Its unique structural features make it a promising candidate for exploring interactions with various biological systems, including enzyme inhibition, receptor modulation, and signaling pathways. Recent studies have highlighted its ability to act as a selective inhibitor in specific biochemical processes, positioning it as a valuable tool in disease modeling.
The development of this compound is rooted in advanced chemical synthesis techniques, leveraging both traditional and modern methodologies. Its complex structure, featuring a benzofuran ring fused with a pyridine moiety, along with the presence of methylbenzoyl and carboxamide groups, provides a rich scaffold for exploring pharmacological properties. These structural elements not only contribute to its stability but also enhance its ability to interact with target molecules in a highly specific manner.
In recent years, there has been growing interest in the potential of this compound as a bioactive agent. Research efforts have focused on understanding its mechanisms of action, including its capacity to modulate cellular pathways and influence molecular interactions. These investigations have utilized advanced analytical techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling to unravel the intricacies of its behavior in biological systems.
The application of this compound extends across multiple therapeutic areas, including cancer research, neurodegenerative diseases, and inflammatory disorders. Its dual functionality as both a structural motif and a bioactive entity makes it a versatile candidate for drug development. Furthermore, its ability to be functionalized with various substituents offers flexibility in tailoring its properties for specific applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, reducing costs and improving yields. This has facilitated large-scale production and in-depth characterization studies. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated progress, leading to the identification of key pharmacokinetic parameters and toxicity profiles.
As research into this compound continues, it is expected to yield valuable insights into the design of next-generation drugs. Its unique combination of structural complexity and functional versatility positions it as a cornerstone in the pursuit of innovative therapeutic solutions. Further exploration of its properties promises to unlock new avenues for addressing unmet medical needs.
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